1-(4-acetylphenyl)-N-[2-(dimethylamino)ethyl]piperidine-4-carboxamide
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Overview
Description
1-(4-acetylphenyl)-N-[2-(dimethylamino)ethyl]piperidine-4-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of an acetylphenyl group, a dimethylaminoethyl group, and a piperidinecarboxamide moiety
Preparation Methods
The synthesis of 1-(4-acetylphenyl)-N-[2-(dimethylamino)ethyl]piperidine-4-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Acetylphenyl Intermediate: The synthesis begins with the acetylation of a phenyl compound to form the 4-acetylphenyl intermediate.
Introduction of the Dimethylaminoethyl Group:
Formation of the Piperidinecarboxamide Moiety: Finally, the piperidinecarboxamide moiety is introduced through a coupling reaction with the intermediate formed in the previous step.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
1-(4-acetylphenyl)-N-[2-(dimethylamino)ethyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetylphenyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The dimethylaminoethyl group can participate in substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Hydrolysis: The amide bond in the piperidinecarboxamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides).
Scientific Research Applications
1-(4-acetylphenyl)-N-[2-(dimethylamino)ethyl]piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Research: It is used in biological assays to study its effects on cellular processes and pathways.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Industrial Applications: It may be used in the development of new materials or as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(4-acetylphenyl)-N-[2-(dimethylamino)ethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-acetylphenyl)-N-[2-(dimethylamino)ethyl]piperidine-4-carboxamide can be compared with similar compounds, such as:
1-(4-acetylphenyl)-N-[2-(dimethylamino)ethyl]-4-piperidinecarboxylate: This compound has a similar structure but with a carboxylate group instead of a carboxamide group.
1-(4-acetylphenyl)-N-[2-(dimethylamino)ethyl]-4-piperidinecarboxylamide: This compound differs by the presence of an additional amide group.
1-(4-acetylphenyl)-N-[2-(dimethylamino)ethyl]-4-piperidinecarboxylhydrazide: This compound contains a hydrazide group instead of a carboxamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-acetylphenyl)-N-[2-(dimethylamino)ethyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-14(22)15-4-6-17(7-5-15)21-11-8-16(9-12-21)18(23)19-10-13-20(2)3/h4-7,16H,8-13H2,1-3H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKNHHDLBZBBHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCC(CC2)C(=O)NCCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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